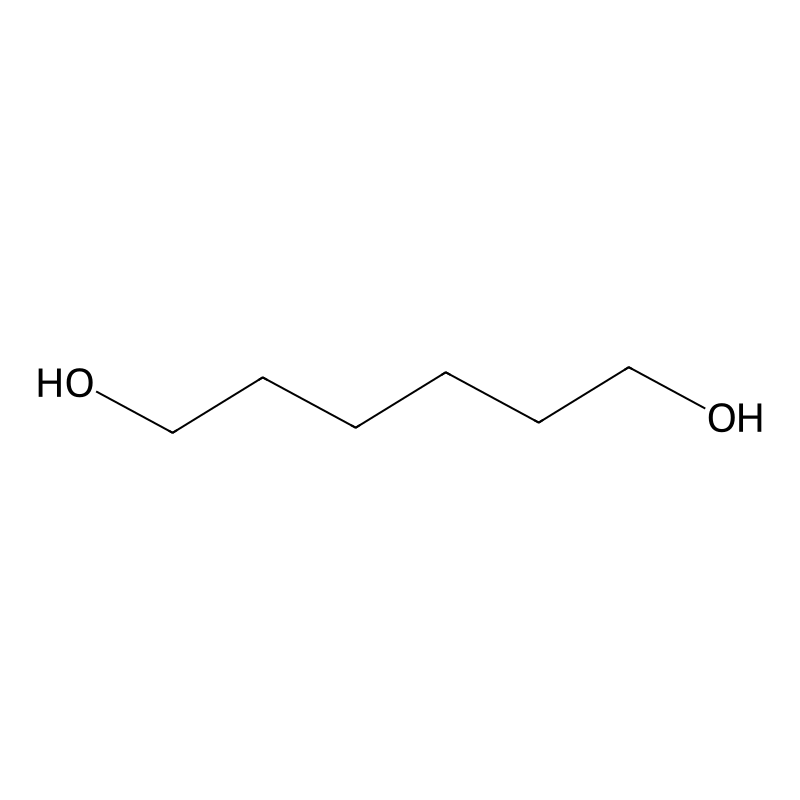1,6-HEXANEDIOL
C6H14O2
HO(CH2)6OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H14O2
HO(CH2)6OH
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in alcohol; sparingly soluble in hot ether.
Solubility in water: good
Synonyms
Canonical SMILES
Studying Biomolecular Condensates
Biomolecular condensates are dense, liquid-like assemblies of biomolecules within cells. These transient structures play crucial roles in diverse cellular processes, and understanding their behavior is vital. Hexane-1,6-diol acts as a research tool to probe the properties of these condensates.
Studies have shown that hexane-1,6-diol disrupts weak hydrophobic interactions between proteins or proteins and RNA, which are key players in maintaining the liquid state of these condensates []. It can dissolve liquid condensates but not solid ones, enabling researchers to differentiate between these condensate types []. This ability helps scientists investigate the physical properties of condensates and understand their formation and dissolution mechanisms.
Potential Applications in Drug Discovery
Hexane-1,6-diol is listed in the DrugBank database, a comprehensive resource for drug and drug target information []. While not currently approved as a drug, research suggests it might interact with the glucocorticoid receptor, a vital protein involved in various physiological processes []. However, further investigation is needed to explore its potential therapeutic applications.
1,6-Hexanediol is a six-carbon aliphatic diol with the chemical formula and is commonly represented as HO(CH₂)₆OH. This compound exists as a colorless, viscous liquid that is hygroscopic and has a slightly sweet odor. It is primarily utilized as a building block in the synthesis of polymers, plasticizers, and various chemical intermediates.
- Safety Data Sheet (SDS): Always consult the SDS for specific safety information on handling, storage, and disposal.
- Hydrogenation: It can be synthesized through the catalytic hydrogenation of adipic acid or its esters under high pressure of hydrogen gas, yielding 1,6-hexanediol with selectivity rates around 59% under optimal conditions .
- Oxidation: At elevated temperatures, 1,6-hexanediol can undergo oxidation and cyclization reactions when treated with copper-chromium catalysts, leading to the formation of cyclic compounds .
- Polymerization: It can react with isocyanates to form polyurethanes or with diacids to create polyesters, showcasing its versatility as a monomer in polymer chemistry.
1,6-Hexanediol exhibits notable biological interactions. In vitro studies indicate that it significantly impairs the activity of kinases and phosphatases, critical enzymes in cellular signaling pathways. At concentrations commonly used in laboratory settings (5-10%), it can virtually inactivate these enzymes . This property has implications for research involving liquid-liquid phase separation, where 1,6-hexanediol is often employed to manipulate protein condensates.
The synthesis of 1,6-hexanediol can be achieved through various methods:
- Catalytic Hydrogenation: The most common industrial method involves hydrogenating adipic acid or its derivatives using metal catalysts (e.g., iridium-rhenium) under high pressure .
- Biocatalytic Processes: Recent advancements have introduced biocatalytic methods that utilize engineered Escherichia coli consortia to convert cyclohexane into 1,6-hexanediol under mild conditions .
- From HMF: Another innovative approach involves synthesizing 1,6-hexanediol from 5-hydroxymethylfurfural using double-layered catalysts in fixed-bed reactors .
1,6-Hexanediol finds applications across various industries:
- Polymer Production: It is widely used as a precursor for polyurethanes and polyesters.
- Plasticizers: Employed in the formulation of flexible plastics.
- Coatings and Adhesives: Utilized for its properties that enhance film formation and adhesion.
- Cosmetics and Personal Care Products: Acts as a humectant and solvent.
Research indicates that 1,6-hexanediol interacts adversely with several biochemical pathways. Its ability to inhibit kinase activity raises concerns regarding its use in studies related to protein phosphorylation and cellular signaling. Specifically, it was found to diminish the activity of cyclin-dependent kinases significantly at low concentrations . This highlights the need for careful consideration when using 1,6-hexanediol in experimental setups involving enzyme activity.
Several compounds share structural similarities with 1,6-hexanediol. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Key Features |
|---|---|---|
| 1,4-Butanediol | HO(CH₂)₄OH | Shorter chain; used in plastics and solvents. |
| Ethylene Glycol | HO(CH₂)₂OH | Common antifreeze; lower molecular weight. |
| Propylene Glycol | HO(CH(CH₃)CH₂)OH | Used as a food additive; non-toxic properties. |
| Hexane-1,2-diol | HO(CH₂)₂CH(OH)(CH₂)₂OH | Diol with hydroxyl groups on adjacent carbons; less common. |
Each compound has distinct properties and applications that differentiate it from 1,6-hexanediol. For instance, while ethylene glycol is primarily used in antifreeze formulations due to its lower freezing point, 1,6-hexanediol is favored for polymer synthesis due to its longer carbon chain and functional groups.
Physical Description
Colorless or white, hygroscopic solid; [CHEMINFO]
COLOURLESS CRYSTALS.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
102 °C (216 °F) - closed cup
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 4.1
Density
Density: 0.953 g/cm cu at 50 °C
0.96 g/cm³
LogP
-0.11
Decomposition
Melting Point
42.8 °C
UNII
Related CAS
27236-13-1
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4522 of 4565 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Use and Manufacturing
Vapor Pressure
0.0005 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.007
Impurities
Other CAS
55231-29-3
Metabolism Metabolites
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Methods of Manufacturing
Hydrogenation of dimethyl adipate over Raney-promoted copper chromite at 200 °C and 10 MPa produces 1,6-hexanediol.
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
1,6-Hexanediol: ACTIVE







